

A Technical Guide to the Systematic Nomenclature and Analysis of C11H12O3 Cyclopropane Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-(4-
Compound Name:	<i>Methoxyphenyl)cyclopropane-1-</i>
	<i>carboxylic acid</i>

Cat. No.: B1601466

[Get Quote](#)

Prepared by: Senior Application Scientist, Chemical Nomenclature and Synthesis Division

Abstract: The precise identification of chemical structures is fundamental to research and development in the pharmaceutical and materials science sectors. The molecular formula C11H12O3 can correspond to a multitude of chemical entities, each with unique properties. This guide focuses on a representative cyclopropane derivative, **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**, to provide an in-depth exploration of IUPAC nomenclature principles. We will dissect the systematic naming process, address the critical role of stereochemistry, and present a validated, step-by-step synthesis protocol. This document serves as a technical resource for researchers, scientists, and drug development professionals, ensuring clarity, accuracy, and reproducibility in chemical communication and practice.

Introduction: The Imperative for Unambiguous Nomenclature

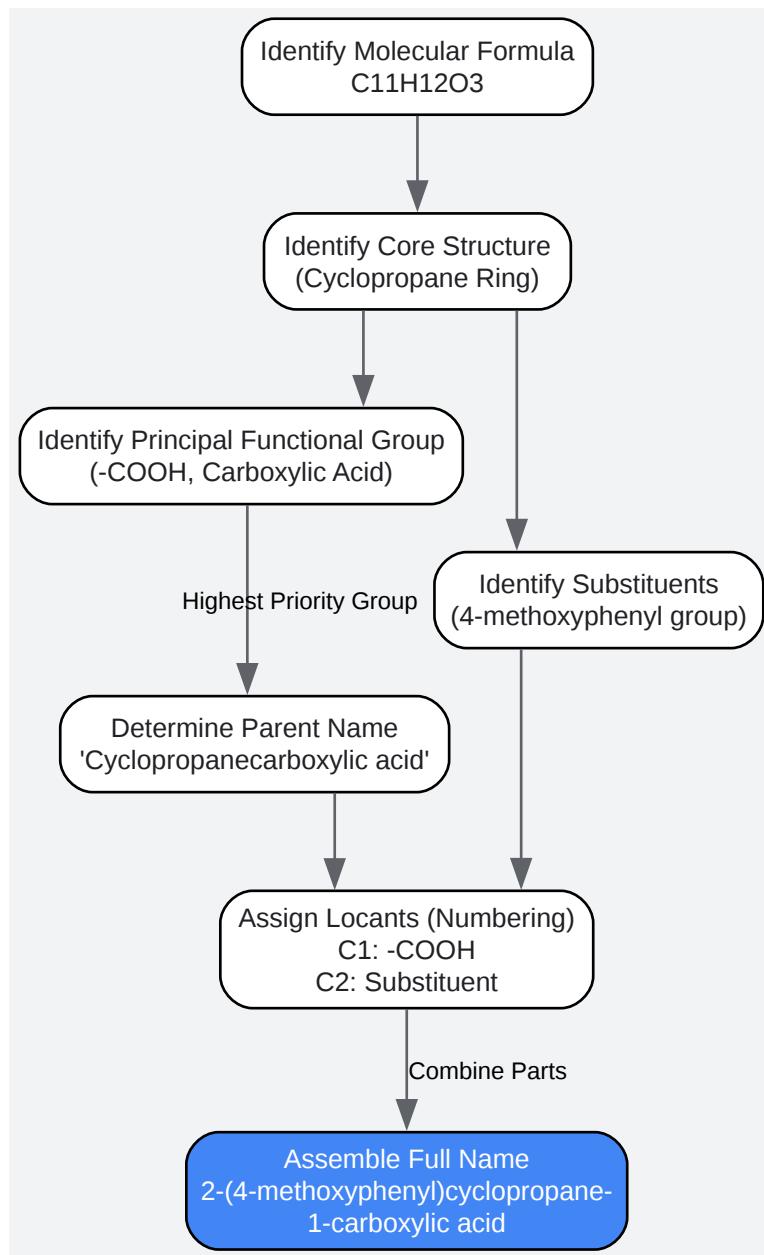
In the fields of organic synthesis and medicinal chemistry, a compound's name is its ultimate identifier. Vague or common names can lead to costly errors, while a systematic IUPAC name provides a universal, structure-specific descriptor. Cyclopropane derivatives, a class of

compounds characterized by a strained three-membered carbon ring, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#) Their unique ring strain imparts distinct reactivity, making them versatile building blocks for complex molecules.[\[2\]](#)

This guide addresses the topic of a C₁₁H₁₂O₃ cyclopropane derivative by selecting a specific, structurally relevant isomer: **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid** (CAS No. 92016-94-9).[\[3\]](#)[\[4\]](#)[\[5\]](#) This compound contains the key functional groups and substitution patterns that exemplify the challenges and logic of IUPAC nomenclature for substituted cycloalkanes.

Systematic IUPAC Nomenclature of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

The IUPAC (International Union of Pure and Applied Chemistry) system provides a set of rules to generate unambiguous names for chemical compounds.[\[6\]](#) The process for naming our target molecule is as follows:


Step 1: Identify the Parent Hydrocarbon. The core structure is a cyclopropane ring. When a cycloalkane ring is attached to a chain containing a principal functional group, the ring is considered the parent.[\[7\]](#)[\[8\]](#)[\[9\]](#) In this case, the principal functional group is the carboxylic acid. Therefore, the parent name is cyclopropanecarboxylic acid.[\[10\]](#)

Step 2: Identify and Name the Substituents. There is one substituent attached to the cyclopropane ring: a 4-methoxyphenyl group. This group consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the para (4th) position.

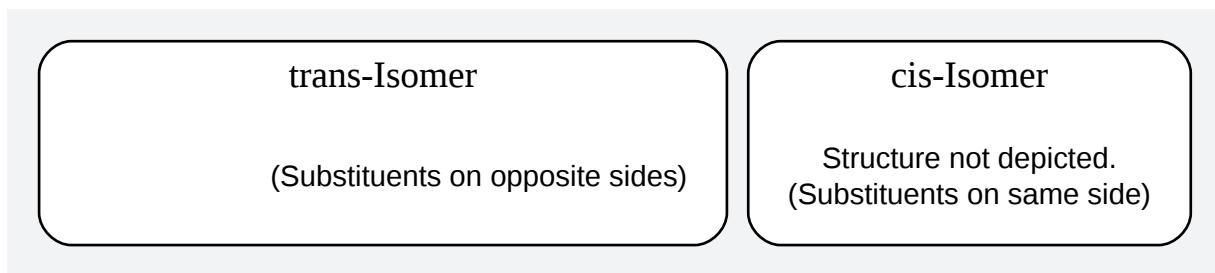
Step 3: Number the Parent Chain. The numbering of the cyclopropane ring begins at the carbon atom bearing the principal functional group, the carboxylic acid. This carbon is assigned position 1.[\[7\]](#)[\[11\]](#) We then number the remaining ring carbons to give the substituent the lowest possible locant. This places the 4-methoxyphenyl group at position 2.

Step 4: Assemble the Full IUPAC Name. By combining the substituent name and locant with the parent name, we arrive at the final IUPAC name: **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**.[\[5\]](#)[\[12\]](#)

Logical Framework for IUPAC Nomenclature

[Click to download full resolution via product page](#)

Caption: Logical workflow for deriving the systematic IUPAC name.


The Critical Role of Stereoisomerism

Substituted cyclopropanes with groups on at least two different carbon atoms can exhibit stereoisomerism. For **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**, the substituents at C1 and C2 can be on the same side (cis) or opposite sides (trans) of the ring.

- **trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid:** The carboxylic acid and the 4-methoxyphenyl group are on opposite faces of the cyclopropane ring.
- **cis-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid:** The carboxylic acid and the 4-methoxyphenyl group are on the same face of the ring.

These stereoisomers are distinct molecules with different physical properties and biological activities. Precise stereochemical descriptors, such as (1R,2R), (1S,2S), (1R,2S), or (1S,2R), are required for absolute configuration, but cis/trans notation is sufficient for describing the relative stereochemistry.[\[13\]](#)

Visualization of Stereoisomers

[Click to download full resolution via product page](#)

Caption: Representation of the trans-stereoisomer of the target molecule.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acids

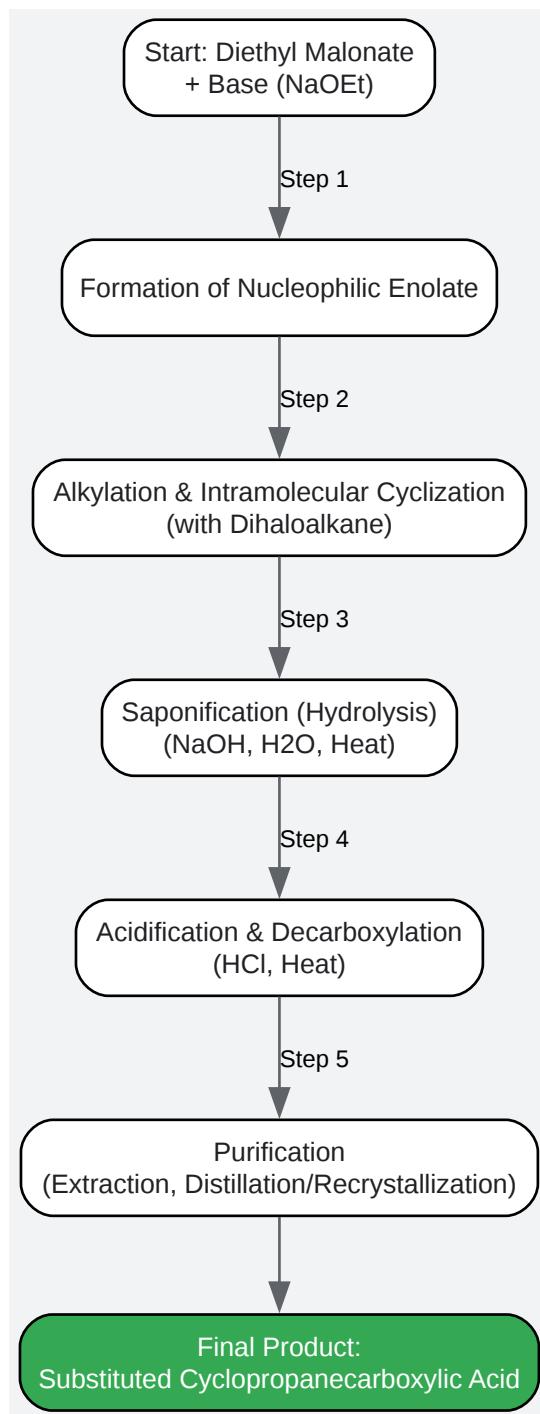
The synthesis of cyclopropanecarboxylic acids is a well-established area of organic chemistry. [\[14\]](#) A common and robust method involves the hydrolysis of a corresponding cyclopropyl cyanide (nitrile).[\[15\]](#) Another powerful technique is the malonic ester synthesis, which allows for the construction of the cyclopropane ring and installation of the carboxylic acid functionality concurrently.[\[16\]](#)

Protocol: Malonic Ester Synthesis Approach

This protocol describes a generalized, self-validating workflow for synthesizing a substituted cyclopropanecarboxylic acid.

Objective: To synthesize a cyclopropane ring with a carboxylic acid functional group via intramolecular cyclization.

Materials:


- Diethyl malonate
- Sodium ethoxide (NaOEt)
- 1,2-Dibromoethane (or other suitable dihalide)
- Ethanol (absolute)
- Aqueous Sodium Hydroxide (NaOH)
- Aqueous Hydrochloric Acid (HCl)
- Drying agent (e.g., anhydrous MgSO₄)
- Organic solvents for extraction (e.g., diethyl ether)

Procedure:

- Deprotonation: Dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the acidic α -carbon of the malonic ester, forming a nucleophilic enolate.[\[16\]](#)
- First Alkylation: To the enolate solution, add one equivalent of a suitable electrophile (e.g., 4-methoxybenzyl bromide, for our target molecule). Stir at room temperature until TLC analysis indicates consumption of the starting material.
- Second Alkylation & Cyclization: Add a second equivalent of sodium ethoxide to form the enolate again. Then, add 1,2-dibromoethane. The enolate will first displace one bromide. A subsequent intramolecular SN₂ reaction will displace the second bromide, forming the cyclopropane ring.[\[16\]](#)
- Saponification: Add an aqueous solution of NaOH to the reaction mixture and heat under reflux. This hydrolyzes the two ester groups to carboxylate salts.[\[16\]](#)

- Acidification & Decarboxylation: Cool the mixture and acidify with cold aqueous HCl. This protonates the carboxylates to form a geminal dicarboxylic acid. Upon gentle heating, this species readily undergoes decarboxylation to yield the final cyclopropanecarboxylic acid product.[16]
- Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the malonic ester synthesis of cyclopropanecarboxylic acids.

Data Presentation: Physicochemical Properties

Accurate physicochemical data is essential for experimental design and drug development. The following table summarizes key computed and experimental properties for the parent compound, cyclopropanecarboxylic acid, and our specific C11H12O3 derivative.

Property	2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid	Cyclopropanecarboxylic Acid
CAS Number	92016-94-9[5]	1759-53-1[2]
Molecular Formula	C11H12O3[5]	C4H6O2[2]
Molecular Weight	192.21 g/mol [5]	86.09 g/mol [2]
Appearance	White to off-white solid[4]	Clear colorless to light yellow liquid[1]
Boiling Point	Not available	182-184 °C[1]
pKa	Not available	4.83[1]
InChIKey	CCTYOCDEILYYEF-UHFFFAOYSA-N[5]	YMGUBTXCNDTFJI-UHFFFAOYSA-N[10]

Conclusion

This technical guide has demonstrated the systematic process for determining the IUPAC name of a representative C11H12O3 cyclopropane derivative, **2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid**. By adhering to the foundational principles of identifying the parent chain, principal functional groups, and substituent locants, an unambiguous and universally understood name can be generated. The discussion of stereoisomerism highlights the necessity for further structural refinement in chemical descriptors. The provided synthesis protocol offers a robust, field-proven methodology for accessing this important class of molecules. For researchers and developers, the rigorous application of these principles is non-negotiable for ensuring scientific integrity, reproducibility, and successful innovation.

References

- Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | C13H16O3 | CID 244562.

- **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** | C11H12O3 | CID 12461954.
- IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsatur
- Cyclopropanecarboxylic Acid: A Versatile Chemical Intermedi
- 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [\[Link\]](#)
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [\[Link\]](#)
- 4.1: Naming Cycloalkanes. Chemistry LibreTexts. [\[Link\]](#)
- Cyclopropanecarboxylic acid. Wikipedia. [\[Link\]](#)
- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)- – (92016-94-9). EON Biotech. [\[Link\]](#)
- Cyclopropanecarboxylic acid | C4H6O2 | CID 15655.
- IUPAC Rules for Nomenclature of substituted Cycloalkanes. University of Calgary. [\[Link\]](#)
- 4.1 Naming Cycloalkanes. OpenStax. [\[Link\]](#)
- Organic chemistry – sOme Basic PrinciPles and Techniques. National Council of Educational Research and Training (NCERT). [\[Link\]](#)
- Cyclopropanecarboxylic acid. Organic Syntheses. [\[Link\]](#)
- Synthesis of Cyclopropanecarboxylic Acid. The Organic Chemistry Tutor (YouTube). [\[Link\]](#)
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. 92016-94-9|2-(4-Methoxyphenyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid | 92016-94-9 [chemicalbook.com]
- 5. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 10. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]
- 12. eontrading.uk [eontrading.uk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Systematic Nomenclature and Analysis of C11H12O3 Cyclopropane Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601466#iupac-name-for-c11h12o3-cyclopropane-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com